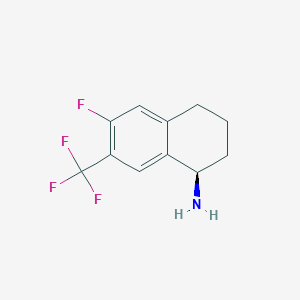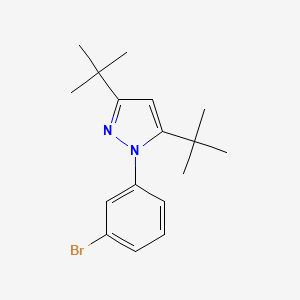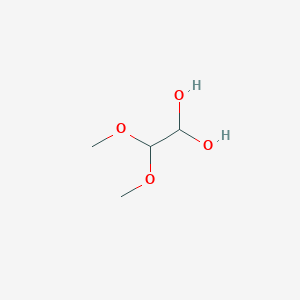
2,2-Dimethoxyethane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxyethane-1,1-diol is an organic compound that belongs to the class of dialkyl ethers. It is a colorless, aprotic liquid that is miscible with water. This compound is known for its use as a solvent in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethoxyethane-1,1-diol can be synthesized through several methods. One common method involves the reaction of dimethyl ether with ethylene oxide in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction proceeds as follows: [ \text{CH}_3\text{OCH}_3 + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_3 ]
Another method involves the Williamson ether synthesis, where 2-methoxyethanol is reacted with sodium to form the sodium salt of 2-methoxyethanol, which then reacts with chloromethane to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of dimethyl ether with ethylene oxide in the presence of a Lewis acid catalyst. This method is preferred due to its high yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxyethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
2,2-Dimethoxyethane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in Grignard reactions, hydride reductions, and palladium-catalyzed reactions such as Suzuki and Stille couplings.
Biology: It is used in the preparation of various biological samples and as a solvent for oligosaccharides and polysaccharides.
Medicine: It is used in the synthesis of pharmaceuticals and as a solvent for drug formulations.
Industry: It is used as a solvent in the production of lithium batteries and as an etching solution for PTFE.
Mecanismo De Acción
2,2-Dimethoxyethane-1,1-diol acts as a bidentate ligand for metal cations, forming coordination complexes. This property makes it useful in organometallic chemistry. It also acts as a solvent, facilitating various chemical reactions by dissolving reactants and providing a medium for the reaction to occur.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethoxymethane
- Ethylene glycol dimethyl ether
- Diethylene glycol dimethyl ether
Uniqueness
2,2-Dimethoxyethane-1,1-diol is unique due to its high boiling point and ability to act as a bidentate ligand. This makes it a preferred solvent in reactions requiring higher temperatures and in organometallic chemistry.
Propiedades
Fórmula molecular |
C4H10O4 |
|---|---|
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
2,2-dimethoxyethane-1,1-diol |
InChI |
InChI=1S/C4H10O4/c1-7-4(8-2)3(5)6/h3-6H,1-2H3 |
Clave InChI |
YWUQYMIRVHPYAY-UHFFFAOYSA-N |
SMILES canónico |
COC(C(O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




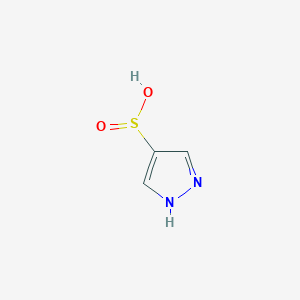

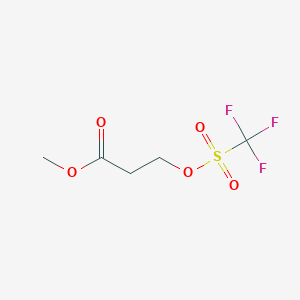
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)


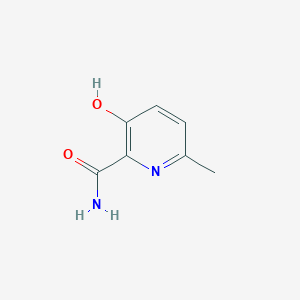
![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)
